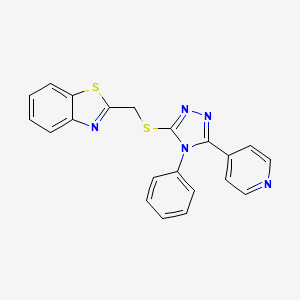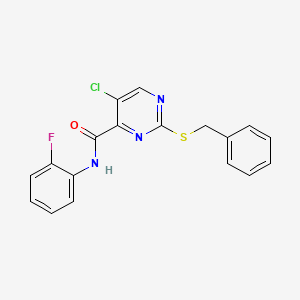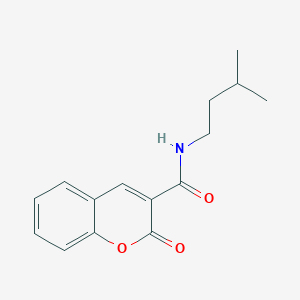
3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate halide.
Thioether Formation: The benzothiazole derivative is then reacted with a suitable alkylating agent to form the thioether linkage.
Triazole Ring Construction: The final step involves the formation of the triazole ring through a cyclization reaction with hydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of catalysts can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole moieties, such as 2-(4-aminophenyl)benzothiazole.
Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,4-triazole-3-thione derivatives.
Uniqueness
3-(Benzothiazol-2-ylmethylthio)-4-phenyl-5-(4-pyridyl)-1,2,4-triazole is unique due to its combination of benzothiazole, triazole, and pyridyl moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in other similar compounds.
Properties
Molecular Formula |
C21H15N5S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H15N5S2/c1-2-6-16(7-3-1)26-20(15-10-12-22-13-11-15)24-25-21(26)27-14-19-23-17-8-4-5-9-18(17)28-19/h1-13H,14H2 |
InChI Key |
GIAIJRJPPCSYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12200719.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-({[2-(piperidin-1-yl)phenyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12200721.png)
![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B12200730.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12200737.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12200742.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12200744.png)
![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-iodophenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12200748.png)


![(2Z,5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-2-(pyridin-3-ylimino)-1,3-thiazolidin-4-one](/img/structure/B12200771.png)
![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12200776.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate](/img/structure/B12200783.png)
methanone](/img/structure/B12200791.png)
![2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B12200812.png)
